molecular formula C15H21N5O2 B1383644 tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate CAS No. 2060041-97-4

tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

Cat. No.: B1383644
CAS No.: 2060041-97-4
M. Wt: 303.36 g/mol
InChI Key: QHNLGPALHKDSLK-UHFFFAOYSA-N
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Description

Tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Introduction

tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate (CAS Number: 2060041-97-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₂₁N₅O₂
  • Molecular Weight : 303.36 g/mol

The compound features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with triazole moieties. The structure of this compound suggests that it may exhibit similar properties.

Case Study: Antimicrobial Efficacy

In a study examining various triazole derivatives, compounds similar to this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL . This indicates that the compound could potentially be developed as an antibiotic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the aminomethyl group on the phenyl ring enhances its interaction with biological targets.

CompoundStructureMIC (µg/mL)Activity
ASimilar to tert-butyl carbamate4Anti-MRSA
BVariants with different substitutions8Moderate
CNo substitutions>16Inactive

This table illustrates how modifications to the structure can significantly influence antimicrobial efficacy.

Cytotoxicity and Safety Profile

While exploring the therapeutic potential, it is also essential to assess cytotoxicity. Initial screenings indicate that compounds in this class exhibit low toxicity profiles at therapeutic concentrations. Further studies are necessary to confirm these findings and establish safety margins.

Pharmacokinetics and Metabolism

Studies on pharmacokinetics indicate that compounds with a similar structure have favorable absorption and distribution characteristics. For instance, triazole derivatives often demonstrate good membrane permeability and metabolic stability, which are crucial for their effectiveness as therapeutic agents .

Comparative Studies

Comparative studies with other known triazole-containing compounds reveal that this compound exhibits competitive activity against various pathogens while maintaining a favorable safety profile .

Properties

IUPAC Name

tert-butyl N-[[1-[3-(aminomethyl)phenyl]triazol-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)17-9-12-10-20(19-18-12)13-6-4-5-11(7-13)8-16/h4-7,10H,8-9,16H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNLGPALHKDSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
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tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
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tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
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tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
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tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
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tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.